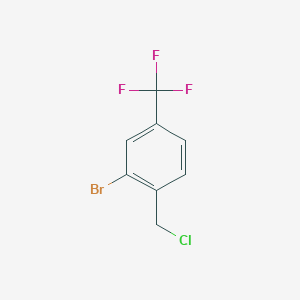

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions and the use of Grignard reagents. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Similarly, the attempted synthesis of a doubly benzylic 1,3,5-tri-Grignard reagent from 1-bromo-2,6-bis(chloromethyl)benzene with magnesium in THF was discussed, although the reaction did not proceed as expected . These studies suggest that the synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene would likely involve halogenation and may utilize Grignard chemistry or similar organometallic approaches.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often characterized using spectroscopic methods and computational chemistry. For example, the vibrational spectroscopic analysis (FT-IR and FT-Raman) and density functional theory (DFT) calculations were used to determine the structure of 2-bromo-4-chlorotoluene . The study of 1-bromo-4-(3,7-dimethyloctyl)benzene also involved DFT calculations to complement the experimental characterization . These analyses provide insights into the geometry, vibrational frequencies, and electronic properties of the molecules, which would be relevant for understanding the structure of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the bromo and chloro analogs of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene showed significant differences in their crystal structures due to the different halogens, which could affect their reactivity . The presence of bromo and chloromethyl substituents in benzene derivatives has been shown to participate in various interactions, such as C–H···Br and C–Br···Br, which are relevant for understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be deduced from their molecular structure and interactions. For example, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene revealed van der Waals interactions stabilizing the packing of molecules in the solid state . The polymorphism observed in 1,3,5-tris(4-chlorobenzoyl)benzene, with different network architectures mediated by weak hydrogen bonding and halogen interactions, indicates the importance of these interactions in determining the physical properties of such compounds . These findings can be extrapolated to predict the properties of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, such as its potential for polymorphism and the types of intermolecular interactions it may exhibit.

Applications De Recherche Scientifique

Metalation and Regioselectivity

- Deprotonation and Regioselectivity : Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, were studied for deprotonation reactions adjacent to the halogen substituent, demonstrating optional site selectivities in metalation reactions (Mongin, Desponds, & Schlosser, 1996).

Synthesis and Characterization of Derivatives

- Synthesis of Novel Derivatives : The compound has been used in the synthesis of various novel derivatives, including non-peptide CCR5 antagonists, highlighting its role as a versatile starting material for organometallic synthesis (Bi, 2015), (Cheng De-ju, 2015).

Organic Synthesis Applications

- Organic Synthesis and Fluorescence Properties : The compound has been utilized in various organic synthesis processes, including the preparation of ethynylferrocene compounds and the investigation of fluorescence properties, indicating its importance in developing new materials and chemical analysis methods (Liang Zuo-qi, 2015), (Fink et al., 1997).

Structural and Steric Analysis

- Structural and Steric Analysis : Research has been conducted on the structural properties and steric effects of derivatives of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, providing insights into the interactions and conformational behavior of these compounds (Schlosser et al., 2006).

Propriétés

IUPAC Name |

2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTAVZITFBFVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380879 |

Source

|

| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

CAS RN |

480438-96-8 |

Source

|

| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

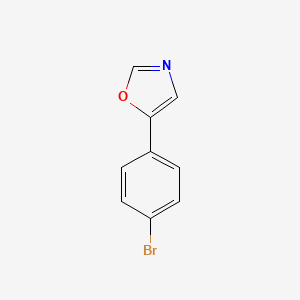

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)

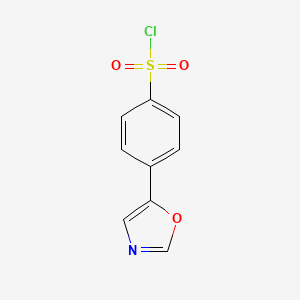

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)

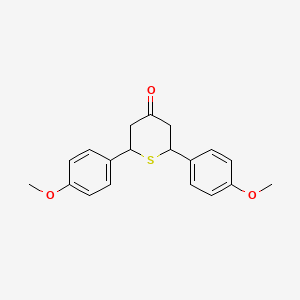

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)